2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine

Lipophilicity Drug-likeness Membrane Permeability

2-(Benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900010-93-7) is a synthetic, fused bicyclic heterocycle belonging to the pyrrolo[1,2-a]pyrazine class. The compound features a benzenesulfonyl group at the 2-position and a 4-chlorophenyl substituent at the 1-position on a partially saturated 3,4-dihydropyrrolo[1,2-a]pyrazine core.

Molecular Formula C19H17ClN2O2S
Molecular Weight 372.87
CAS No. 900010-93-7
Cat. No. B2865726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
CAS900010-93-7
Molecular FormulaC19H17ClN2O2S
Molecular Weight372.87
Structural Identifiers
SMILESC1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C19H17ClN2O2S/c20-16-10-8-15(9-11-16)19-18-7-4-12-21(18)13-14-22(19)25(23,24)17-5-2-1-3-6-17/h1-12,19H,13-14H2
InChIKeyLUVYVEXUWPCPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzenesulfonyl)-1-(4-chlorophenyl)-pyrrolo[1,2-a]pyrazine Procurement Baseline: Core Identity and Structural Context


2-(Benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine (CAS 900010-93-7) is a synthetic, fused bicyclic heterocycle belonging to the pyrrolo[1,2-a]pyrazine class [1]. The compound features a benzenesulfonyl group at the 2-position and a 4-chlorophenyl substituent at the 1-position on a partially saturated 3,4-dihydropyrrolo[1,2-a]pyrazine core. Its molecular formula is C19H17ClN2O2S with a molecular weight of 372.87 g/mol and a calculated XLogP3-AA of 3.4, placing it within oral druggable chemical space [1]. The compound is commercially available primarily as a research tool or building block, with a typical vendor-reported purity of 95%+ .

Why Generic Substitution Fails for 2-(Benzenesulfonyl)-1-(4-chlorophenyl)-pyrrolo[1,2-a]pyrazine


In the pyrrolo[1,2-a]pyrazine series, even minor structural variations significantly alter physicochemical and potentially pharmacokinetic profiles. The 4-chlorophenyl substitution on the target compound contributes distinct electronic (σp = 0.23) and lipophilic (π = 0.71) characteristics compared to close 4-halo analogs such as 4-fluorophenyl (σp = 0.06) or 4-bromophenyl (σp = 0.23; MW 417.3 vs 372.9) [1]. Furthermore, variations on the sulfonyl group—e.g., 3-chlorobenzenesulfonyl or 4-nitrobenzenesulfonyl—introduce additional lipophilicity or electron-withdrawing effects that can drastically alter target engagement or solubility [2]. Generic one-to-one substitution within this class without experimental validation risks loss of activity, off-target effects, or altered ADME properties, making compound-specific procurement essential for reproducible results.

Quantitative Differentiation Guide for 2-(Benzenesulfonyl)-1-(4-chlorophenyl)-pyrrolo[1,2-a]pyrazine (900010-93-7)


Lipophilicity (XLogP3) Differentiates 4-Chlorophenyl from 3,4-Difluorophenyl Analog

The target compound's calculated XLogP3-AA value of 3.4 indicates moderate lipophilicity, suitable for oral absorption according to Lipinski's rule of five. In contrast, the 3,4-difluorophenyl analog (CAS 899949-08-7) is predicted to have a lower logP (~2.9) due to the electron-withdrawing fluorine atoms, which may significantly reduce passive membrane permeability and oral bioavailability. This computed difference provides a quantifiable basis for selecting the 4-chlorophenyl derivative for cell-based assays requiring optimal membrane partitioning. [1] [2]

Lipophilicity Drug-likeness Membrane Permeability

Electrophilicity of 4-Nitrobenzenesulfonyl Analog Creates Off-Target Risk vs. Benzenesulfonyl Target Compound

The 4-nitrobenzenesulfonyl analog (CAS 900010-97-1) contains a strongly electron-withdrawing nitro group, making it susceptible to reductive metabolism and imparting electrophilic character that can lead to covalent protein modification and glutathione depletion. The target compound's benzenesulfonyl group lacks this nitro functionality, reducing the risk of such off-target toxicity. Quantitative structure-toxicity relationship (QSTR) models predict a significantly lower propensity for mutagenicity and hepatotoxicity for the non-nitro derivative. [1] [2]

Chemical Reactivity Nitro Group Off-target Liability

Molecular Weight Difference of 44.37 Da Influences Solubility and Permeability vs. 4-Bromophenyl Analog

The target compound (MW 372.87) is 44.37 Da lighter than the 4-bromophenyl analog (MW 417.33, CAS 899739-12-9). This difference, representing the chlorine-to-bromine substitution, pushes the bromo analog closer to the upper MW limit of 500 Da for oral drugs and contributes to a larger molecular volume, potentially reducing aqueous solubility. The lower molecular weight of the target compound offers a more favorable starting point for lead optimization, allowing greater flexibility for subsequent functional group additions while staying within drug-like space. [1]

Molecular Weight Rule of Five Solubility

Chromatographic Purity Consistency (95%+ HPLC) Enables Reproducible Biological Assay Results

Vendor-reported purity for the target compound (CAS 900010-93-7) is consistently 95%+ by HPLC, a standard that is also met by close analogs such as the 3-chlorobenzenesulfonyl derivative (CAS 899739-09-4). The absence of purity variability between the target and key comparators ensures that biological differences observed in assays are attributable to structural variations rather than to differential impurity profiles. This quality attribute supports reliable head-to-head SAR studies.

Purity HPLC Reproducibility

Procurement-Guided Application Scenarios for 2-(Benzenesulfonyl)-1-(4-chlorophenyl)-pyrrolo[1,2-a]pyrazine


Lead Optimization Starting Point for Orally Bioavailable Kinase Inhibitors

Given its moderate lipophilicity (XLogP3 = 3.4) and molecular weight of 372.9 g/mol—both within oral druggable space—compound 900010-93-7 is a suitable starting point for developing oral kinase inhibitors targeting the pyrrolo[1,2-a]pyrazine scaffold. The absence of a nitro group (unlike analog CAS 900010-97-1) reduces early toxicity flags, facilitating faster progression to in vivo PK studies. [1]

Cellular Permeability Probe in Blood-Brain Barrier (BBB) Models

The compound's calculated logP of 3.4, combined with its relatively low molecular weight, suggests potential for moderate BBB penetration. It can be used as a tool compound in PAMPA-BBB or Caco-2 assays to benchmark passive permeability against more polar analogs (e.g., 3,4-difluorophenyl derivative, predicted logP ~2.9). [2]

Negative Control for Nitroaromatic-Induced Cytotoxicity Studies

In studies evaluating the cytotoxicity or mutagenicity of nitroaromatic sulfonamides, the target compound serves as an ideal matched-pair negative control for the 4-nitrobenzenesulfonyl analog (CAS 900010-97-1). The structural similarity minus the nitro alert allows researchers to attribute toxicity endpoints specifically to the nitro group.

Solid-Phase Extraction (SPE) Method Development Standard

With a consistent vendor-reported purity of 95%+ and a well-defined molecular identity, compound 900010-93-7 can serve as a calibration standard for HPLC/UV method development targeting pyrrolopyrazine libraries, leveraging its unique retention time derived from the chlorophenyl-benzenesulfonyl pharmacophore.

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